molecular formula C14H18Cl2N2 B1472208 5-(Piperidin-4-yl)isoquinoline dihydrochloride CAS No. 1803587-27-0

5-(Piperidin-4-yl)isoquinoline dihydrochloride

Cat. No.: B1472208
CAS No.: 1803587-27-0
M. Wt: 285.2 g/mol
InChI Key: AIFIKOKPZKQZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Piperidin-4-yl)isoquinoline dihydrochloride is a heterocyclic compound featuring an isoquinoline core substituted with a piperidine moiety at the 5-position. Its dihydrochloride salt form enhances solubility and bioavailability, making it suitable for pharmacological studies. For instance, compounds like Fasudil (a Rho-kinase inhibitor) and SDZ 62-434 (an antitumor agent) share the isoquinoline scaffold but differ in substituents and target specificity .

Properties

IUPAC Name

5-piperidin-4-ylisoquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2.2ClH/c1-2-12-10-16-9-6-14(12)13(3-1)11-4-7-15-8-5-11;;/h1-3,6,9-11,15H,4-5,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFIKOKPZKQZKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC3=C2C=CN=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Piperidin-4-yl)isoquinoline dihydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Properties

This compound has the molecular formula C14H16N22HClC_{14}H_{16}N_2\cdot 2HCl. The compound is characterized by an isoquinoline ring system connected to a piperidine ring at the 4-position. The dihydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Bacillus subtilis4.69 - 22.9 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, with particular potency against S. aureus and E. coli .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown activity against inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme in purine biosynthesis in Mycobacterium tuberculosis. This inhibition is crucial for developing new anti-tubercular agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to the structural features of the compound. Studies have shown that modifications to the isoquinoline and piperidine rings can significantly affect its activity:

  • Piperidine Modifications : Substituents on the piperidine ring influence antibacterial potency, where both electron-donating and electron-withdrawing groups enhance activity against various bacterial species .
  • Isoquinoline Modifications : Changes to the isoquinoline moiety can affect solubility and bioavailability, impacting the overall efficacy of the compound in biological systems .

Case Studies

  • Anti-Tubercular Activity : A study evaluated various analogues of piperidine derivatives, including this compound, demonstrating selective inhibition of IMPDH in resistant strains of M. tuberculosis. The results indicated that specific substitutions could enhance selectivity and reduce toxicity to mammalian cells .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of piperidine derivatives, revealing that compounds with similar structures to this compound exhibited varying degrees of activity against common pathogens, reinforcing the potential for therapeutic applications in infectious diseases .

Scientific Research Applications

Anticancer Research

The compound has been identified as a promising candidate in the development of anticancer therapies. It has shown efficacy in inhibiting tumor growth in various cancer models, including:

  • Triple-Negative Breast Cancer (TNBC)
  • Non-Small Cell Lung Cancer (NSCLC)
  • Hepatocellular Carcinoma (HCC)

For instance, research has indicated that derivatives of 5-(piperidin-4-yl)isoquinoline can act as agonists for human caseinolytic protease P (HsClpP), which plays a critical role in mitochondrial homeostasis and apoptosis .

Neurodegenerative Diseases

The compound is also being explored for its potential neuroprotective effects. Studies suggest that it may influence pathways involved in neurodegeneration, possibly offering therapeutic strategies for conditions like Alzheimer's disease and Parkinson's disease .

5-(Piperidin-4-yl)isoquinoline dihydrochloride exhibits various biological activities due to its structural characteristics. Key mechanisms include:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases involved in cancer progression.
  • Modulation of Apoptotic Pathways : It may enhance apoptosis in cancer cells by targeting mitochondrial pathways.

Case Study 1: Anticancer Efficacy

In a study published in Nature Communications, derivatives of the compound were tested on human cancer cell lines. Results demonstrated significant tumor growth inhibition compared to control groups, showcasing the compound's potential as a lead structure for new anticancer drugs .

Case Study 2: Neuroprotection

A recent investigation published in Journal of Medicinal Chemistry highlighted the neuroprotective effects of this compound on cellular models of neurodegeneration. The study found that the compound reduced oxidative stress markers and improved cell viability .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Anticancer ResearchTNBC, NSCLC, HCCInhibition of tumor growth; apoptosis enhancement
Neurodegenerative DiseasesAlzheimer's, Parkinson'sReduced oxidative stress; improved cell viability
Drug DiscoveryBuilding block for novel therapeuticsStructural modifications enhance biological activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between 5-(Piperidin-4-yl)isoquinoline dihydrochloride and related compounds:

Compound Core Structure Substituents Primary Target Therapeutic Application Clinical Status
This compound Isoquinoline Piperidine at 5-position Undefined (likely kinases) Preclinical research Investigational
Fasudil (2) Isoquinoline 1,4-Diazepane sulfonyl at 5-position Rho-kinase (ROCK) Cardiovascular diseases Approved (Japan)
SDZ 62-434 (5-(4'-piperidinomethylphenyl)-isoquinoline) Isoquinoline fused with dihydroimidazole Piperidinomethylphenyl at 5-position Macrophage signaling Antitumor Phase I trials (1995)
H7 (1-(5-isoquinoline sulfonyl)-2-methylpiperazine) Isoquinoline sulfonamide Methylpiperazine sulfonyl Protein kinase C (PKC) Immunomodulation Experimental

Key Findings from Comparative Studies

  • Target Specificity: Fasudil and its derivatives (e.g., compound (S)-4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)-isoquinoline) exhibit high selectivity for Rho-kinase, critical for cardiovascular applications . In contrast, H7 and related isoquinoline sulfonamides (e.g., H8, H9) preferentially inhibit PKC, modulating cytotoxic T lymphocyte activity and cellular proliferation . SDZ 62-434 demonstrates dual mechanisms: direct cytotoxicity and macrophage activation, outperforming edelfosine in reducing tumor volume in murine models .
  • Efficacy and Potency: Fasudil derivatives show IC₅₀ values in the nanomolar range for Rho-kinase inhibition, whereas H7 has a higher affinity for PKC (IC₅₀ ~5.8 µM) compared to HA1004 (IC₅₀ >40 µM) . SDZ 62-434 increased survival rates by 60% in Meth A fibrosarcoma models, suggesting superior antitumor activity over alkylphospholipids like edelfosine .
  • Clinical Relevance :

    • Fasudil is clinically approved for cerebral vasospasm, while SDZ 62-434 remains in early-phase trials due to its complex mechanism involving undefined cytotoxic pathways .

Mechanistic Divergence

  • Kinase Inhibition vs. Unlike H7’s sulfonamide group, which directly blocks PKC, SDZ 62-434’s piperidinomethylphenyl group may engage macrophage receptors or disrupt signal transduction pathways .

Preparation Methods

Multi-Step Coupling and Reduction Route

One of the most detailed and documented synthetic routes involves the following key steps:

Step Description Reagents/Conditions Yield (%) Notes
1 Bromination of 2-methylpyrimidine to 5-bromo-2-methylpyrimidine Bromine in acetic acid, reflux overnight Not specified Bromination to activate the ring for further substitution
2 Coupling with N-benzylpiperidine ketone using n-butyl lithium THF, -78°C, 1 hour stirring, then room temp for 3 hours 35 g product isolated Formation of piperidine-alcohol intermediate
3 Conversion to 5-(1-benzyl-1,2,3,6-tetrahydropyridine-4-yl)-2-methylpyrimidine Reflux in ethanol with concentrated HCl for 4 hours 24 g isolated Acidic reflux promotes elimination and ring closure
4 Catalytic hydrogenation and debenzylation Pd/C catalyst, hydrogen atmosphere Not specified Final reduction to piperidinyl isoquinoline derivative

This method illustrates a classical approach involving halogenation, lithium-halogen exchange, nucleophilic addition, acid-catalyzed elimination, and hydrogenation to achieve the target compound.

Isoquinoline-Piperidine Spiro Derivatives Synthesis (Related Analogues)

A related synthetic method reported for spiro-isoquinolino-piperidine derivatives, which share structural features with 5-(Piperidin-4-yl)isoquinoline, includes:

Step Description Reagents/Conditions Yield (%) Notes
1 Formation of piperidine-carbonitrile intermediate NaH, DMF, 0–5 °C, 6 h heating 75% Base-promoted nucleophilic substitution
2 Hydrolysis to carboxylic acid NaOH reflux in ethanol, acidification 70% Conversion of nitrile to acid
3 Conversion to acid chloride Thionyl chloride reflux 87% Activation for amide coupling
4 Amide coupling with methyl 2-aminoacetate DCM, triethylamine, 0 °C to room temp, 12 h 83% Formation of amide intermediate
5 Cyclization with trifluoromethanesulfonic acid 130 °C, 4 h 58% Formation of spiro-isoquinoline ring system
6 Boc protection and hydrogenation Boc anhydride, Pd/C, H2, room temp, 16 h 55% Protecting group introduction and reduction
7 Hydrochloride salt formation Dioxane-HCl, room temp, 12 h 74.4% Final salt formation for stability

Though this route targets spiro derivatives, the steps involving piperidine ring formation, protection, and salt formation are applicable to the preparation of 5-(Piperidin-4-yl)isoquinoline dihydrochloride, especially in controlling purity and yield.

Direct Synthesis from Isoquinoline Sulfonyl Chloride (Alternative Route)

Another efficient synthetic process reported involves:

  • Starting from 5-isoquinoline sulfonyl chloride and ethylenediamine
  • Sulfonamidation, protection, nucleophilic substitution, deprotection, cyclization, and salification steps
  • Achieving 67.1% overall yield with 99.94% purity

This method avoids the use of homopiperazine intermediates and emphasizes operational simplicity and environmental friendliness.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Disadvantages
Multi-step bromination and coupling (Patented) Classical organic synthesis with halogenation, lithium reagents, acid reflux, hydrogenation Well-established, high specificity Requires low temperatures, sensitive reagents, multiple purification steps
Spiro-isoquinoline related synthesis Detailed intermediate formation, protection/deprotection, cyclization Good control over stereochemistry and purity Multi-step, moderate overall yields, longer reaction times
Isoquinoline sulfonyl chloride route Efficient, fewer intermediates, avoids complex piperazine derivatives High yield and purity, environmentally friendly Requires specialized sulfonyl chloride starting material

Research Findings and Data Tables

Yield and Purity Data Summary

Compound/Step Yield (%) Purity (%) Conditions/Notes
This compound (overall) 64–67% (reported) >99.9% (HPLC) Multi-step synthesis with chromatographic purification avoided in some methods
Intermediate piperidine-alcohol 35 g isolated (scale not specified) Not specified Lithium-halogen exchange and nucleophilic addition
Spiro derivative hydrochloride salt 74.4% Not specified Salt formation step for stability

Reaction Conditions Summary Table

Step Temperature Solvent Time Catalyst/Reagent
Bromination Reflux (~100 °C) Acetic acid Overnight Bromine
Coupling with n-BuLi -78 °C to RT THF 4 hours n-Butyl lithium
Acid reflux Reflux Ethanol + conc. HCl 4 hours HCl
Hydrogenation RT, H2 atmosphere Ethanol Overnight Pd/C catalyst
Cyclization 130 °C Trifluoromethanesulfonic acid 4 hours Acid catalyst
Boc protection RT Methanol 16 hours Boc anhydride, Pd/C
Salt formation RT Dioxane-HCl 12 hours HCl

Summary and Recommendations

The preparation of this compound is best achieved through multi-step synthetic routes involving:

  • Initial functionalization of isoquinoline or pyrimidine derivatives
  • Introduction and modification of the piperidine moiety via nucleophilic substitution, reduction, and protection/deprotection steps
  • Final conversion to the dihydrochloride salt for enhanced stability and purity

Among the reviewed methods, the route starting from 5-isoquinoline sulfonyl chloride offers an environmentally friendly, high-yielding process with operational simplicity, making it suitable for scale-up and industrial application. The classical halogenation and lithium-halogen exchange route remains valuable for research-scale synthesis due to its specificity and well-understood mechanisms.

This comprehensive analysis integrates diverse authoritative sources to provide a professional and detailed overview of the preparation methods for this compound, supporting future research and industrial synthesis efforts.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 5-(Piperidin-4-yl)isoquinoline dihydrochloride with high purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination, followed by hydrochloride salt formation. Key steps include:

  • Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate intermediates .
  • Salt Formation : React the free base with HCl in anhydrous ether under nitrogen to precipitate the dihydrochloride salt .
  • Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN) and NMR (D₂O for salt form) .

Q. How should researchers handle safety concerns during experimental work with this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions due to potential respiratory irritation .
  • Spill Management : Neutralize spills with sodium bicarbonate, then collect with absorbent material .
  • First Aid : For skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and monitor for bronchospasm .

Q. What analytical techniques are critical for characterizing this compound’s structure and stability?

  • Methodological Answer :

  • Structural Confirmation : Use ¹H/¹³C NMR in DMSO-d₆ (free base) or D₂O (salt), focusing on piperidine ring protons (δ 3.0–3.5 ppm) and isoquinoline aromatic signals (δ 7.5–8.5 ppm) .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer :

  • Bioavailability Analysis : Compare logP (octanol/water) to assess membrane permeability. If logP > 3, consider formulating with cyclodextrins to enhance solubility .
  • Metabolite Profiling : Use microsomal assays (human liver microsomes + NADPH) to identify active/inactive metabolites that may explain efficacy gaps .
  • Dose Translation : Apply allometric scaling (e.g., body surface area) from rodent to human models to adjust in vitro IC₅₀ values .

Q. What experimental designs are optimal for studying this compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Target Engagement : Use CRISPR-Cas9 knockout models to validate binding to suspected targets (e.g., kinase domains). Confirm via thermal shift assays (ΔTm ≥ 2°C indicates binding) .
  • Pathway Analysis : Combine RNA-seq (differential expression) with phosphoproteomics to map downstream signaling cascades .
  • Negative Controls : Include structurally analogous but inactive compounds (e.g., piperidine derivatives without the isoquinoline moiety) to isolate target-specific effects .

Q. How can computational modeling improve the design of derivatives with enhanced selectivity?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with off-target receptors (e.g., serotonin transporters vs. target kinases). Prioritize derivatives with >5 kcal/mol binding energy difference .
  • MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess conformational stability of ligand-receptor complexes .
  • SAR Optimization : Modify the piperidine N-substituent (e.g., methyl vs. ethyl groups) and quantify effects on binding entropy via MM-PBSA calculations .

Q. What strategies address solubility challenges in aqueous assay buffers?

  • Methodological Answer :

  • Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) to maintain solubility without disrupting cell viability .
  • pH Adjustment : Prepare stock solutions in 0.1 M HCl (pH 2–3) for salt forms; confirm stability via dynamic light scattering (DLS) over 24 hours .
  • Lyophilization : For long-term storage, lyophilize the compound with trehalose (1:1 w/w) to prevent aggregation upon reconstitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Piperidin-4-yl)isoquinoline dihydrochloride
Reactant of Route 2
5-(Piperidin-4-yl)isoquinoline dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.